molecular formula C20H13N3O3S2 B2662712 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681233-15-8

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2662712
CAS No.: 681233-15-8
M. Wt: 407.46
InChI Key: ZVZNTFARLJJNAM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of isoindolinone and thiochromeno-thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and an appropriate amine. The thiochromeno-thiazole moiety is then introduced through a series of condensation and cyclization reactions. The final step involves the acylation of the isoindolinone with the thiochromeno-thiazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)butanoic acid
  • Potassium 1,3-dioxoisoindolin-2-ide
  • 2,2-dimethyl-1,3-dioxolan-4-ylmethanol

Uniqueness

What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide apart from similar compounds is its combination of isoindolinone and thiochromeno-thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-16(9-23-18(25)11-5-1-2-6-12(11)19(23)26)21-20-22-17-13-7-3-4-8-14(13)27-10-15(17)28-20/h1-8H,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNTFARLJJNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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